(Cyclopropylmethyl)(1-phenylethyl)amine (Cyclopropylmethyl)(1-phenylethyl)amine
Brand Name: Vulcanchem
CAS No.: 356539-54-3
VCID: VC21299072
InChI: InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3
SMILES: CC(C1=CC=CC=C1)NCC2CC2
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

(Cyclopropylmethyl)(1-phenylethyl)amine

CAS No.: 356539-54-3

Cat. No.: VC21299072

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

(Cyclopropylmethyl)(1-phenylethyl)amine - 356539-54-3

Specification

CAS No. 356539-54-3
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name N-(cyclopropylmethyl)-1-phenylethanamine
Standard InChI InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3
Standard InChI Key DBZLFDOJZXGGBF-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NCC2CC2
Canonical SMILES CC(C1=CC=CC=C1)NCC2CC2

Introduction

Chemical Structure and Properties

Molecular Structure

(Cyclopropylmethyl)(1-phenylethyl)amine features a unique structure that combines several key functional groups. The molecule contains a cyclopropyl ring connected to a methyl group (cyclopropylmethyl) and a 1-phenylethyl moiety, both joined through a secondary amine linkage. The presence of both the cyclopropyl ring and phenyl group contributes to the compound's distinctive chemical behavior and potential applications .

The compound's structure can be visualized as having three main components:

  • A cyclopropyl ring (three-membered carbon ring)

  • A methylene linker connecting the cyclopropyl ring to the nitrogen

  • A 1-phenylethyl group (phenyl ring with an attached ethyl group containing the chiral center) connected to the nitrogen

Physical and Chemical Properties

(Cyclopropylmethyl)(1-phenylethyl)amine has specific physical and chemical characteristics that define its behavior in various environments. The table below summarizes its key properties:

PropertyValueNotes
Molecular FormulaC12H17NContains 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom
Molecular Weight175.27 g/molComputed by PubChem
CAS Number356539-54-3Chemical Abstracts Service registry number
Physical StateNot specified in available dataLikely a liquid or solid at room temperature based on similar compounds
ChiralityContains a stereogenic centerAt the carbon adjacent to the phenyl group

Chemical Identifiers and Nomenclature

Several standardized identifiers and naming conventions are used to uniquely identify this chemical compound, as outlined in the table below:

Identifier TypeValueSource
IUPAC NameN-(cyclopropylmethyl)-1-phenylethanamineComputed by Lexichem TK 2.7.0
Common Name(Cyclopropylmethyl)(1-phenylethyl)amine-
InChIInChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3Computed by InChI 1.07.0
InChIKeyDBZLFDOJZXGGBF-UHFFFAOYSA-NComputed by InChI 1.07.0
SMILESCC(C1=CC=CC=C1)NCC2CC2Computed by OEChem 2.3.0
Alternative NamesN-(cyclopropylmethyl)-1-phenylethanamine; Oprea1_073286; AN-329/15537672Various sources

Synthetic Approaches

General Methods for Cyclopropylmethyl Amine Synthesis

The synthesis of cyclopropylmethyl amine derivatives, including (cyclopropylmethyl)(1-phenylethyl)amine, typically involves multiple reaction steps. Based on available synthetic pathways for similar compounds, several approaches can be employed to prepare such structures .

One general method for synthesizing cyclopropylmethyl alkyl amines involves the following key steps:

  • Reaction of an allylic chloride with hydrogen bromide in the presence of a free radical catalyst to form 1-bromo-3-chloropropane (which can be optionally substituted with alkyl groups)

  • Reaction with a metal cyanide to form a gamma-chloronitrile

  • Treatment with an alkali metal hydroxide to yield cyclopropyl cyanide

  • Reaction of the cyclopropyl cyanide with an appropriate amine and hydrogen to yield the desired cyclopropylmethyl alkyl amine

This multi-step process allows for the controlled construction of the cyclopropyl ring and subsequent functionalization to introduce the amine component.

Specific Synthesis Pathways

For the specific synthesis of (cyclopropylmethyl)(1-phenylethyl)amine, the general approach would likely be modified to include the 1-phenylethyl group. This could potentially be achieved through one of the following routes:

  • Starting with cyclopropylmethylamine and reacting it with an appropriate phenylethyl derivative:

    • Cyclopropylmethylamine can be prepared from cyclopropyl cyanide through hydrogenation in the presence of a catalyst such as Raney nickel

    • The resulting cyclopropylmethylamine could then be reacted with a phenylethyl halide, aldehyde, or ketone to introduce the 1-phenylethyl group

  • Alternatively, a reductive amination approach might be employed:

    • Reacting cyclopropylmethylamine with acetophenone in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation

    • This would form the desired secondary amine bond between the cyclopropylmethyl and 1-phenylethyl portions

The specific reaction conditions, including temperature, pressure, catalysts, and solvents, would need to be optimized for the synthesis of this particular compound to ensure good yields and purity.

Reaction Chemistry

Reactivity Patterns

As a secondary amine, (cyclopropylmethyl)(1-phenylethyl)amine is expected to exhibit reactivity typical of this functional group. The nitrogen atom possesses a lone pair of electrons that can participate in various reactions:

  • Nucleophilic reactions: The amine nitrogen can act as a nucleophile, attacking electrophilic centers in various substrates.

  • Acid-base reactions: The compound can function as a base, accepting protons from acids to form ammonium salts.

  • Alkylation reactions: Further alkylation of the secondary amine is possible to form tertiary amines.

  • Acylation reactions: The amine can react with acyl chlorides or anhydrides to form amides.

The presence of the cyclopropyl ring adds another dimension to the compound's reactivity. Cyclopropyl rings are known to possess unique reactivity due to their strained three-membered ring structure, which can undergo ring-opening reactions under certain conditions.

Applications and Significance

Synthetic Building Block

The compound may serve as a valuable synthetic intermediate or building block for preparing more complex molecular structures. The presence of a secondary amine provides a handle for further functionalization, allowing for the construction of diverse chemical libraries.

In organic synthesis, such amine-containing compounds can be utilized as:

  • Starting materials for heterocycle synthesis

  • Components in cross-coupling reactions

  • Substrates for various C-N bond-forming reactions

  • Precursors for the preparation of other nitrogen-containing functional groups

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